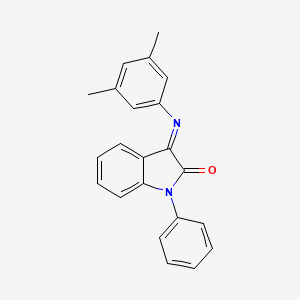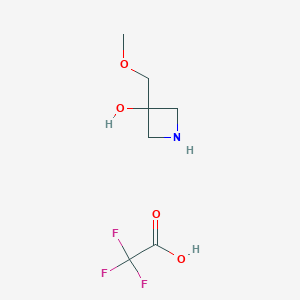
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is a chemical compound with the molecular formula C7H12F3NO4 . It has a molecular weight of 231.17 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is 1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
As mentioned earlier, “3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid” is a liquid at room temperature . It has a molecular weight of 231.17 . The compound is typically stored in a refrigerator .
Scientific Research Applications
1. Synthesis and Medicinal Chemistry
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid has been utilized in the synthesis of medicinally significant compounds. For instance, the trifluoroacetic acid (TFA) promoted multicomponent coupling of aziridines, arynes, and water, producing N-aryl β-amino alcohol and N-aryl γ-amino alcohol derivatives. These compounds are crucial in medicinal chemistry due to their potential biological activities (Roy et al., 2015).
2. Scaffolding for Complex Azetidines
Bicyclic azetidin-3-ones, related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid, have been used as stable divergent intermediates in the synthesis of highly substituted azetidines. These compounds serve as scaffolds for novel complex azetidine structures, highlighting the versatility of this chemical in advanced synthetic chemistry applications (Martínez & Fleet, 2014).
3. Antitumor Applications
The compound has also been a part of the synthesis and biochemical evaluation of antitumor agents. Specifically, azetidin-2-ones related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been studied for their potent antiproliferative properties, demonstrating their potential in cancer therapy (Greene et al., 2016).
4. Radiochemical Applications
In the field of radiochemistry, derivatives of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been synthesized for potential applications in imaging and receptor studies. For instance, compounds have been synthesized for exploring their binding to nicotinic receptors, demonstrating the role of this chemical in the development of novel imaging agents (Karimi & Långström, 2002).
5. Building Blocks for Novel Compounds
Azetidin-2-ones related to 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid have been used as building blocks for the preparation of various novel compounds, including trifluoromethyl-containing aminopropanes and oxazinan-2-ones. This highlights the role of this chemical in constructing diverse molecular structures with potential pharmacological applications (Dao Thi et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .
properties
IUPAC Name |
3-(methoxymethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWUIUKLQCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)
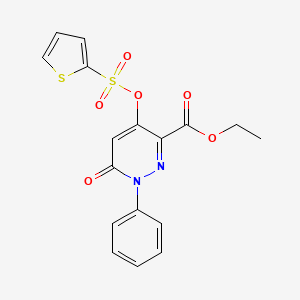
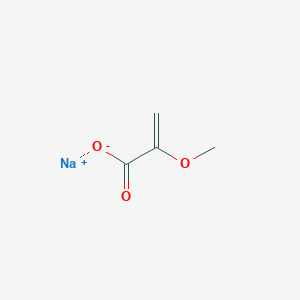
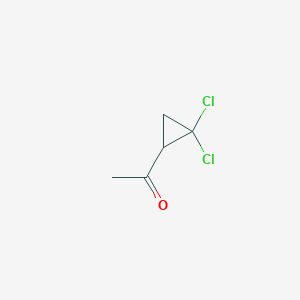

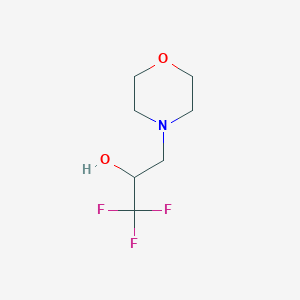

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)


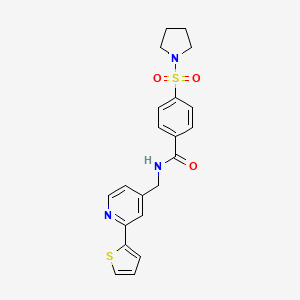
![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)
